2-[(5-{4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[[5-[4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3S2/c1-17-7-5-6-10-19(17)31-15-21(30)27-11-13-28(14-12-27)22-25-26-23(33-22)32-16-20(29)24-18-8-3-2-4-9-18/h2-10H,11-16H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPWMUDCGUACSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-{4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,3,4-thiadiazole ring.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the thiadiazole intermediate.
Attachment of the o-Tolyloxy Group: The o-tolyloxy group is introduced via an acetylation reaction, where the piperazine derivative is reacted with o-tolyloxyacetyl chloride.
Final Coupling: The final step involves coupling the phenyl group to the thiadiazole-piperazine intermediate through a thioacetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(5-{4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-[(5-{4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(5-{4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine and Acetamide Motifs
- Sulfonylpiperazine derivatives (e.g., ) often exhibit kinase inhibitory activity, suggesting that the target compound’s piperazine-acetamide scaffold could be optimized for similar targets.
Analogues with 1,3,4-Thiadiazole Cores
- Key Observations :
- The ethyl-thiadiazole group in may confer antibacterial properties, implying that the target compound’s 1,3,4-thiadiazole core could be explored for similar applications.
- Piperidine-sulfonyl modifications (e.g., ) demonstrate the versatility of sulfonyl linkages in enhancing solubility or target binding.
Analogues with Phenoxyacetyl-Piperazine Moieties
- Key Observations: Fluorophenyl-piperazine derivatives (e.g., ) are often associated with CNS activity, suggesting the target compound’s 2-methylphenoxyacetyl-piperazine group may interact with similar neurotransmitter systems.
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely parallels methods for analogous acetamide-thiadiazoles, such as coupling reactions between pre-formed thiadiazole-sulfanyl intermediates and activated acetamide derivatives .
- Bioactivity Predictions: The 1,3,4-thiadiazole moiety is associated with antimicrobial and anticancer activity, as seen in and ferroptosis-inducing compounds .
- Physicochemical Properties :
- The compound’s calculated LogP (∼3.0–3.5) indicates moderate lipophilicity, balancing solubility and membrane permeability.
- The sulfanyl group may enhance metabolic stability compared to oxygen-based analogues .
Biological Activity
The compound 2-[(5-{4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide (CAS Number: 1105227-22-2) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H27N5O3S2
- Molecular Weight : 449.59 g/mol
- IUPAC Name : 2-[(5-{4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(propan-2-yl)acetamide
- Structure : The structure features a thiadiazole ring, a piperazine moiety, and a phenoxyacetyl group which are key to its biological activity.
Antihistaminic Activity
Research indicates that derivatives of thiadiazoles exhibit antihistaminic properties. Compounds structurally related to 1,3,4-thiadiazoles have shown significant inhibition of histamine receptors, suggesting potential applications in treating allergic reactions .
Anticholinergic Effects
The compound may also possess anticholinergic activity. Studies have demonstrated that similar piperazine derivatives can modulate cholinergic signaling pathways, which is beneficial in conditions like asthma and COPD .
MAO Inhibition
Recent studies have explored the inhibitory effects of thiadiazole derivatives on monoamine oxidase (MAO) enzymes. The compound was tested for its ability to inhibit MAO-A and MAO-B, showing promising results with IC50 values indicating effective inhibition at low concentrations .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Binding : The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity.
- Enzyme Inhibition : The thiadiazole component likely plays a role in inhibiting enzymes like MAO, which are crucial in neurotransmitter metabolism.
- Antioxidant Activity : Similar compounds have been noted for their antioxidant properties, which could contribute to their therapeutic effects against oxidative stress-related diseases.
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits dose-dependent inhibition of histamine release and cholinergic responses in cell cultures .
Comparative Analysis
A comparative study involving various thiadiazole derivatives indicated that those containing the piperazine moiety exhibited enhanced biological activities compared to their non-piperazine counterparts. This suggests that the structural features of the compound significantly influence its pharmacological profile .
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| Compound A | 0.060 ± 0.002 | MAO-A Inhibition |
| Compound B | 0.241 ± 0.011 | MAO-A Inhibition |
| Compound C | 50 (approx.) | Antihistaminic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
